REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)[CH3:16].[NH2:23][NH2:24]>C(O)(C)C>[CH2:15]([N:17]1[CH2:22][CH2:21][N:20]([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:23][NH2:24])[CH:7]=2)[CH2:19][CH2:18]1)[CH3:16] |f:1.2.3|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
843 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 22 h
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent from the filtrate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
Filter
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C1=CC(=NC=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |